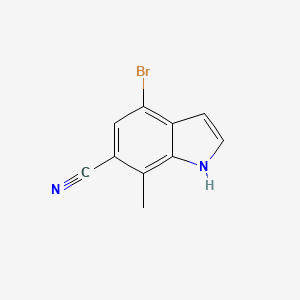

4-Bromo-6-cyano-7-methylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOQLCRCGKXYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1C#N)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Regioselective Functionalization and Derivatization of the Indole Nucleus

Controlled Introduction of Bromo-Substituents on the Indole (B1671886) Ring

The introduction of a bromine atom at a specific position on the indole ring is a key step in the synthesis of many complex indole derivatives. This halogen atom can serve as a handle for further functionalization through various cross-coupling reactions.

Site-Specific Bromination Protocols (e.g., at C-4)

Achieving site-specific bromination of the indole ring, particularly at the C-4 position, can be challenging due to the high reactivity of the C-3 position in electrophilic aromatic substitution reactions. Direct bromination of indole typically yields a mixture of products with a preference for the C-3 position. Therefore, multi-step strategies are often employed to achieve regiocontrol.

One of the most effective methods for preparing 4-bromoindoles is the Batcho-Leimgruber indole synthesis . This method allows for the construction of the indole ring from a substituted o-nitrotoluene, ensuring that the bromo substituent is precisely placed at the desired position on the benzene (B151609) ring of the indole nucleus. The general approach of this synthesis is outlined below:

| Step | Reactants | Product | Purpose |

| 1 | Substituted o-nitrotoluene, Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | β-(substituted-2-nitrophenyl)-enamine | Formation of an enamine intermediate. |

| 2 | β-(substituted-2-nitrophenyl)-enamine | Substituted indole | Reductive cyclization to form the indole ring. |

Another classical method that allows for positional control is the Fischer indole synthesis . The regiochemical outcome of this reaction is determined by the substitution pattern on the starting arylhydrazine. To synthesize a 4-bromoindole (B15604), a (3-bromophenyl)hydrazine (B1328922) would be reacted with a suitable ketone or aldehyde. The subsequent acid-catalyzed cyclization yields the 4-bromoindole as one of the possible products, though mixtures with 6-bromoindole (B116670) can occur if the ortho- and para- positions to the hydrazine (B178648) group are both available for cyclization. youtube.com

Direct C-H functionalization at the C-4 position is also an area of active research. These methods often rely on the use of a directing group to guide the functionalization to the desired position. elsevierpure.comnih.gov For instance, a removable group at the N-1 or C-3 position can chelate to a metal catalyst and direct the C-H activation and subsequent functionalization to the C-4 position. elsevierpure.comnih.gov

Utility of Metal-Halogen Exchange Reactions for Downstream Functionalization

Bromoindoles are valuable intermediates for further functionalization, primarily through metal-halogen exchange reactions. rsc.orgnih.gov This reaction converts the relatively unreactive carbon-bromine bond into a highly reactive carbon-metal bond, typically a carbon-lithium or carbon-magnesium bond. This organometallic intermediate can then react with a wide range of electrophiles to introduce various substituents at the position formerly occupied by the bromine atom. rsc.orgnih.gov

The most common method is the lithium-halogen exchange , where the bromoindole is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. rsc.org To prevent the acidic N-H proton from interfering with the reaction, it is often deprotonated first with a base like potassium hydride before the addition of the organolithium reagent. rsc.org

The resulting lithiated indole is a powerful nucleophile and can react with various electrophiles, as illustrated in the following table:

| Electrophile | Reagent Example | Introduced Functional Group |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Acetaldehyde, Acetone | Secondary/Tertiary alcohol |

| Alkyl halides | Methyl iodide | Alkyl group |

| Acyl chlorides | Acetyl chloride | Ketone |

| Silyl halides | Trimethylsilyl (B98337) chloride | Silyl group |

This strategy provides a reliable and regioselective method for introducing a wide array of functional groups onto the indole nucleus, which would be difficult to achieve through direct electrophilic substitution.

Strategies for Cyano-Group Installation on Indole Cores

The cyano group is a versatile functional group in organic synthesis, as it can be converted into other functionalities such as amines, carboxylic acids, and amides. Its introduction onto the indole core is therefore of significant interest.

Cyanomethylation and Cyanocarbonation Methodologies

Cyanomethylation involves the introduction of a -CH₂CN group onto the indole ring. This can be achieved through various methods, including photoredox catalysis where a cyanomethyl radical is generated from bromoacetonitrile (B46782) and then adds to the indole ring. beilstein-journals.orgresearchgate.net This reaction often targets the electron-rich C-2 or C-3 positions of the indole. beilstein-journals.orgresearchgate.net Another approach involves the reaction of indole with diethylaminoacetonitrile (B1584426) at elevated temperatures to yield indole-3-acetonitrile. beilstein-journals.org

Cyanocarbonation , or more broadly, the introduction of a cyano group along with a carbonyl functionality, can be approached through carbonylative functionalization of the indole ring. beilstein-journals.org Metal-catalyzed carbonylation reactions can introduce a carbonyl group at various positions of the indole, which can then be further elaborated. For instance, an indole can be acylated, and the resulting ketone can be converted to a cyanohydrin, which can then be further transformed.

Direct Cyano-Introduction Techniques

Direct cyanation of the indole C-H bonds offers a more atom-economical approach to installing a cyano group. Several methods have been developed to achieve this transformation:

Palladium-Catalyzed C-H Cyanation : This method utilizes a palladium catalyst to activate a C-H bond on the indole ring, followed by reaction with a cyanating agent. A notable example is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic source of cyanide. nih.gov This reaction typically shows high selectivity for the C-3 position of indoles. nih.gov

Electrochemical C-H Cyanation : An electrochemical approach allows for the site-selective cyanation of indoles using trimethylsilyl cyanide (TMSCN) as the cyano source. nih.gov This method can be tuned to favor either C-2 or C-3 cyanation and avoids the need for transition metal catalysts and chemical oxidants. nih.gov

Electrophilic Cyanation : Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used for the electrophilic cyanation of indoles. These reactions are often catalyzed by Lewis acids and typically result in cyanation at the C-3 position.

The regioselectivity of direct cyanation on a substituted indole like 4-bromo-7-methylindole would be influenced by the electronic and steric effects of the existing substituents.

Methodologies for Methyl-Group Functionalization and Positional Isomer Control

The position and subsequent functionalization of a methyl group on the indole ring can significantly impact the biological activity of the molecule.

The functionalization of a methyl group on an aromatic ring typically requires harsh conditions. However, methods for the direct generation of a C,N-dianion from 2-methylindole (B41428) have been developed, allowing for the regiospecific functionalization of the methyl group. This involves treating the methylindole with a strong base to deprotonate both the nitrogen and the methyl group, followed by reaction with an electrophile.

For the C-7 position, transition-metal-catalyzed C-H activation is a powerful tool. rsc.org By using a suitable directing group on the indole nitrogen, a metal catalyst can be directed to the C-7 position, enabling various functionalizations such as arylation, olefination, and acylation. researchgate.netnih.gov

Controlling the position of the methyl group is best achieved during the synthesis of the indole ring itself. The Fischer indole synthesis , for example, offers a degree of control over the final substitution pattern. youtube.com The choice of the substituted arylhydrazine precursor dictates the position of the substituents on the resulting indole. youtube.com To synthesize a 7-methylindole (B51510), one would start with an ortho-tolylhydrazine. The reaction with a ketone or aldehyde would then lead to the formation of the 7-methylindole isomer. youtube.com This highlights the importance of choosing the appropriate synthetic route to control the regiochemistry of the final product.

Advanced Derivatization at Specific Indole Ring Positions (N-1, C-2, C-3, C-4, C-5, C-6, C-7)

The reactivity of the indole nucleus is not uniform across its eight positions available for substitution. The pyrrole (B145914) ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. researchgate.net The typical order of reactivity for electrophilic substitution is C-3 > N-1 > C-2 > C-6 > C-4 > C-5 > C-7. However, the presence of multiple substituents, as in 4-bromo-6-cyano-7-methylindole, significantly alters this landscape, necessitating advanced and often position-specific derivatization strategies.

The nitrogen atom (N-1) of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for a variety of functionalization reactions. researchgate.net N-alkylation, N-arylation, and N-acylation are common transformations that can profoundly influence the subsequent reactivity of the indole core.

Strategies to enhance the reactivity of the N-1 position often involve increasing the acidity of the N-H bond. This can be achieved by introducing an electron-withdrawing group at the C-2 position. researchgate.net Conversely, to favor N-functionalization over C-3 attack, one can install a substituent at the C-3 position, effectively blocking the most nucleophilic site. researchgate.net

For a molecule like 4-bromo-6-cyano-7-methylindole, N-functionalization can serve several purposes:

Protection: The N-H proton can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Installing a protecting group, such as a tosyl or a Boc group, can circumvent these issues.

Modulation of Electronic Properties: The nature of the N-substituent can alter the electron density of the entire indole ring system, thereby influencing the regioselectivity of further substitutions.

Introduction of a Point of Diversity: In medicinal chemistry, the N-1 position is a common site for introducing various substituents to explore structure-activity relationships.

| Strategy | Effect on Reactivity | Example Reagents |

| N-Alkylation | Increases steric hindrance around the pyrrole ring; can slightly increase electron density. | Alkyl halides (e.g., CH3I), sulfates (e.g., (CH3)2SO4) in the presence of a base (e.g., NaH, K2CO3). |

| N-Arylation | Can significantly alter electronic properties and provide a scaffold for further extension. | Aryl halides in the presence of a copper or palladium catalyst (e.g., Buchwald-Hartwig amination). |

| N-Acylation/Sulfonylation | Decreases the electron density of the indole nucleus, deactivating it towards electrophilic attack and increasing the acidity of C-H protons. | Acyl chlorides (e.g., acetyl chloride), sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base. |

This table is generated based on established principles of indole chemistry and is intended to be illustrative.

The formation of new carbon-carbon bonds at various positions of the indole ring is crucial for the synthesis of complex molecules. researchgate.netnih.gov

At the Pyrrole Ring (C-2 and C-3): The C-3 position is the most nucleophilic and readily undergoes C-C bond formation through reactions like Friedel-Crafts alkylation and acylation. researchgate.net In 4-bromo-6-cyano-7-methylindole, if the C-3 position were unsubstituted, it would be the primary site of attack for electrophiles. C-2 functionalization is more challenging and often requires prior N-protection and lithiation at C-2, followed by quenching with a carbon electrophile. bhu.ac.in

At the Benzene Ring (C-4, C-5, C-6, C-7): Functionalizing the benzene portion of the indole nucleus is considerably more difficult due to its lower reactivity compared to the pyrrole ring. nih.gov Site-selective C-H functionalization on the benzene ring often necessitates the use of directing groups. nih.gov

For 4-bromo-6-cyano-7-methylindole, further C-C bond formation at the remaining C-5 position would be challenging. The existing electron-withdrawing cyano group at C-6 and the bromo group at C-4 would deactivate the benzene ring towards electrophilic substitution. However, the bromo group at C-4 provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon bonds at this position.

| Position | Reaction Type | Key Considerations for 4-Bromo-6-cyano-7-methylindole |

| N-1 | Alkylation, Arylation | Influences reactivity of the entire ring system. researchgate.net |

| C-2 | Lithiation followed by electrophilic quench | Requires N-protection. |

| C-3 | Electrophilic substitution (if unsubstituted) | Typically the most reactive site. researchgate.net |

| C-4 | Cross-coupling (e.g., Suzuki, Stille) | The bromo substituent is a key handle for this transformation. |

| C-5 | C-H activation | Challenging due to deactivation by adjacent groups. |

| C-6 | Nucleophilic aromatic substitution of the cyano group (under harsh conditions) or modification of the cyano group itself. | |

| C-7 | C-H activation | Steric hindrance from the methyl group and N-1 substituent needs to be considered. rsc.org |

This table outlines potential C-C bond formation strategies based on general indole reactivity.

Electrophilic Substitution: In a polysubstituted indole like 4-bromo-6-cyano-7-methylindole, the regioselectivity of further electrophilic substitution is dictated by the combined electronic and steric effects of the existing substituents. The pyrrole ring, while generally more reactive, is sterically hindered at C-2 and C-7. The benzene ring is deactivated by the electron-withdrawing bromo and cyano groups. Therefore, any further electrophilic attack would likely be disfavored and require harsh conditions, potentially leading to a mixture of products or decomposition. If substitution were to occur, it would most likely be directed to the C-5 position, influenced by the methyl group at C-7, although the deactivating effects of the other substituents would be significant.

Nucleophilic Substitution: The 4-bromo substituent makes the C-4 position susceptible to nucleophilic aromatic substitution, particularly through transition-metal-catalyzed processes. The cyano group at C-6 is a strong electron-withdrawing group and can activate the ring for nucleophilic attack, although typically requiring strong nucleophiles and forcing conditions. The cyano group itself can also undergo nucleophilic addition or hydrolysis.

| Reaction Type | Favored Position(s) | Rationale |

| Electrophilic Aromatic Substitution | C-5 (if any) | Least sterically hindered position on the deactivated benzene ring. The pyrrole ring is generally more reactive but sterically encumbered. |

| Nucleophilic Aromatic Substitution | C-4 | The C-Br bond can be targeted by various nucleophiles, often with palladium or copper catalysis. |

| Modification of Substituents | C-6 | The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. |

This table provides a predictive analysis of substitution patterns for 4-Bromo-6-cyano-7-methylindole.

Chemo- and Regioselectivity Challenges in Multi-Substituted Indole Synthesis

The synthesis of a polysubstituted indole such as 4-bromo-6-cyano-7-methylindole is fraught with challenges related to chemo- and regioselectivity. The introduction of multiple, electronically diverse functional groups in a specific arrangement requires a carefully planned synthetic strategy.

Key Challenges:

Control of Regioselectivity: Introducing substituents at the C-4, C-6, and C-7 positions of the benzene ring while avoiding unwanted reactions at the more reactive pyrrole ring is a primary hurdle. This often requires the use of protecting groups at N-1 and/or C-3, and the application of directed metalation or C-H activation strategies. nih.gov

Chemoselectivity: The functional groups themselves (bromo, cyano, methyl) have different reactivities. For instance, during a cross-coupling reaction at the C-4 bromo position, the cyano group must be stable to the reaction conditions. Similarly, harsh conditions required for some transformations might lead to the degradation of other sensitive functional groups.

Order of Functionalization: The sequence in which the substituents are introduced is critical. For example, it might be more strategic to introduce the directing group for a C-H activation at a later stage to avoid interference with earlier steps. The synthesis of the indole nucleus itself with the desired substitution pattern from an appropriately substituted aniline (B41778) precursor (e.g., via a Fischer or Bartoli indole synthesis) is often the most efficient approach.

Compatibility of Reaction Conditions: Each synthetic step must be compatible with the functional groups already present on the molecule. For example, strongly acidic conditions used in some indole syntheses might not be suitable for a substrate containing an acid-labile group.

Overcoming these challenges often involves a combination of classical synthetic methods and modern catalytic techniques. The development of new synthetic methodologies that offer high regioselectivity and functional group tolerance remains an active area of research in indole chemistry. researchgate.netthieme-connect.com

Mechanistic Investigations of Reactions Involving 4 Bromo 6 Cyano 7 Methylindole and Analogues

Elucidation of Complex Reaction Pathways in Indole (B1671886) Functionalization

No specific studies on the elucidation of reaction pathways for the functionalization of 4-Bromo-6-cyano-7-methylindole have been identified. General methodologies for indole functionalization, such as C-H activation, electrophilic substitution, and cross-coupling reactions, have been mechanistically studied for other indole derivatives. These studies often reveal complex pathways influenced by catalysts, directing groups, and the electronic nature of substituents. However, without specific experimental or computational data for 4-Bromo-6-cyano-7-methylindole, any discussion of its reaction pathways would be purely hypothetical.

Identification and Characterization of Reactive Intermediates in Indole Transformations

The identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms. In the context of general indole chemistry, intermediates such as metal-indole complexes, Wheland-type intermediates in electrophilic substitutions, and radical species have been proposed and, in some cases, spectroscopically observed. For reactions involving 4-Bromo-6-cyano-7-methylindole, the nature of any intermediates would be heavily influenced by the interplay of the electron-withdrawing bromo and cyano groups and the electron-donating methyl group. No literature is available that characterizes such specific intermediates.

Kinetic and Thermodynamic Studies of Substituent Effects (Bromo, Cyano, Methyl) on Indole Reactivity

Kinetic and thermodynamic data provide quantitative insights into reaction rates and equilibria. The substituents on the indole ring—bromo, cyano, and methyl—are known to exert significant electronic and steric effects. The bromo and cyano groups are electron-withdrawing, which would generally decrease the electron density of the indole ring and affect its nucleophilicity. Conversely, the methyl group is electron-donating. The combined effect of these substituents on the reactivity of the 4, 6, and 7 positions would require specific kinetic and thermodynamic studies. Such data is not available for 4-Bromo-6-cyano-7-methylindole.

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for verifying proposed reaction mechanisms, calculating transition state energies, and predicting reaction outcomes. While computational studies have been widely applied to understand the reactivity of various substituted indoles, no such studies have been published for 4-Bromo-6-cyano-7-methylindole. Performing such calculations would be necessary to theoretically model its reaction mechanisms, but this would constitute original research beyond the scope of this article.

Advanced Spectroscopic and Structural Elucidation of Indole Derivatives

High-Resolution NMR Spectroscopic Techniques for Complete Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-bromo-6-cyano-7-methylindole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Expected ¹H NMR Data for 4-Bromo-6-cyano-7-methylindole

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-H | 8.0 - 8.5 | Singlet (broad) |

| C2-H | 7.0 - 7.5 | Doublet |

| C3-H | 6.5 - 7.0 | Doublet |

| C5-H | 7.5 - 8.0 | Singlet |

| CH₃ | 2.0 - 2.5 | Singlet |

This is a hypothetical data table based on known chemical shifts for similar indole (B1671886) derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule.

In the FT-IR spectrum of an indole derivative, characteristic peaks for the N-H stretch are typically observed in the region of 3300-3500 cm⁻¹. The presence of the cyano group in 4-bromo-6-cyano-7-methylindole would give rise to a sharp, intense absorption band in the range of 2200-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is anticipated at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Expected FT-IR Data for 4-Bromo-6-cyano-7-methylindole

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C≡N Stretch | 2200 - 2260 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium |

This is a hypothetical data table based on characteristic infrared absorption frequencies.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic transitions within a molecule. The indole ring system possesses a characteristic UV absorption profile. The introduction of substituents such as a bromo, cyano, and methyl group on the indole core of 4-bromo-6-cyano-7-methylindole would be expected to cause shifts in the absorption and emission maxima.

Analysis of Stabilized Electronic Transitions (e.g., ¹Lb transition)

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, designated as the ¹La and ¹Lb bands. The ¹Lb transition is typically a lower energy, structured band, while the ¹La transition is a higher energy, more intense band. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. For 4-bromo-6-cyano-7-methylindole, the interplay of the electron-withdrawing bromo and cyano groups and the electron-donating methyl group would influence the energies of these transitions, leading to bathochromic (red) or hypsochromic (blue) shifts compared to the parent indole molecule.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of 4-bromo-6-cyano-7-methylindole would provide accurate bond lengths, bond angles, and torsion angles, confirming the planar structure of the indole ring and the geometry of the substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. While specific crystallographic data for 4-bromo-6-cyano-7-methylindole is not available, studies on similar bromo-substituted heterocyclic compounds have provided detailed structural insights. nih.govnih.govresearchgate.net

Advanced Mass Spectrometry for Elucidating Fragmentation Patterns and Molecular Structure

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 4-bromo-6-cyano-7-methylindole, allowing for the confirmation of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation patterns of the molecule. The fragmentation of indole derivatives often involves characteristic losses of small molecules. For 4-bromo-6-cyano-7-methylindole, fragmentation could involve the loss of the bromine atom, the cyano group, or the methyl group, providing valuable information for structural confirmation.

Applications of Substituted Indoles in Materials Science and Organic Synthesis

Utilization as Versatile Building Blocks in Complex Organic Molecule Synthesis

Substituted indoles are highly valued as versatile synthons in the construction of complex organic molecules, including natural products and pharmacologically active agents. nih.govorganic-chemistry.org The strategic placement of functional groups on the indole (B1671886) ring dictates its reactivity and provides handles for subsequent chemical transformations.

Bromo Group: The bromine atom at the 4-position of the indole serves as a key functional handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, are particularly effective for forming new carbon-carbon bonds. nih.gov This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity. The use of bulky phosphine (B1218219) ligands can be crucial in facilitating such couplings, especially in polyhalogenated substrates, by promoting the reversibility of oxidative addition into the C-Br bond. acs.org

Cyano Group: The electron-withdrawing nature of the cyano group at the 6-position influences the electron density of the indole ring system, affecting its reactivity in electrophilic substitution reactions. rsc.org Furthermore, the cyano group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build new heterocyclic rings. acs.orgnih.gov

Methyl Group: The methyl group at the 7-position provides steric influence and can direct metallation or substitution reactions to other positions on the ring. Its electron-donating character also subtly modifies the electronic properties of the scaffold.

The combination of these groups in 4-Bromo-6-cyano-7-methylindole creates a multifunctional building block. For instance, the bromo position can be used for a Suzuki coupling to attach a larger fragment, while the cyano group could be later transformed to create an amide linkage, demonstrating a divergent synthetic strategy from a single, highly functionalized starting material. Numerous methods for synthesizing functionalized indoles have been developed, including one-pot multicomponent reactions and palladium-catalyzed cyclizations, which allow for the efficient construction of these valuable intermediates. nih.govorganic-chemistry.orgbeilstein-journals.org

Role in the Development of Advanced Organic Materials

The inherent π-conjugated system of the indole nucleus makes it an excellent candidate for the development of advanced organic materials with unique photophysical and electronic properties. rsc.orgchim.it The substituents on 4-Bromo-6-cyano-7-methylindole are expected to modulate these properties significantly. The electron-withdrawing cyano group and the halogen atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), while the methyl group can fine-tune solubility and solid-state packing. chemrxiv.orgresearchgate.netnih.gov

Indole Derivatives in Organic Semiconductors

Indole-based molecules have been investigated as organic semiconductors due to their electron-rich nature and tendency to form ordered stacks that facilitate charge transport. urjc.es Fused indole systems, such as triindole derivatives, have shown promise as stable, high-mobility π-type semiconductors. urjc.es The ability to independently functionalize different positions on the indole scaffold allows for the tuning of electronic properties and molecular morphology. For a molecule like 4-Bromo-6-cyano-7-methylindole, the strong dipole moment induced by the bromo and cyano groups could influence molecular packing in the solid state, which is a critical factor for charge mobility in organic field-effect transistors (OFETs).

| Indole-Based Material | Application Area | Key Feature |

| Triindole Derivatives | Organic Semiconductors | High hole mobility and columnar stacking. urjc.es |

| Pyridopyrazino[2,3-b]indole | Organic Light-Emitting Diodes (OLEDs) | Bipolar transport properties. dntb.gov.ua |

| Carbazole-Indole Dyes | Dye-Sensitized Solar Cells (DSSCs) | Electron donor in D-π-A systems. researchgate.net |

Indole Scaffolds in Dyes and Pigments

The indole ring is a core component of many natural and synthetic dyes, most famously indigo. mdpi.comresearchgate.net Modern organic dyes often employ a donor-π-acceptor (D-π-A) architecture to tune their absorption and emission properties. In such systems, the indole moiety can act as a potent electron donor. researchgate.net

The electronic character of 4-Bromo-6-cyano-7-methylindole, with its electron-donating methyl group and electron-withdrawing cyano group, makes it an interesting scaffold for intramolecular charge transfer, a key process in chromophore design. The bromine atom can be used to either tune the electronic properties or as a synthetic handle to link the indole core to other parts of a larger dye molecule. google.com Indole-based hemicyanine dyes, for example, are known for their large molar extinction coefficients and good light stability. google.com

Design and Development of Fluorogenic Probes and Chemosensors based on Indole

The inherent fluorescence of the indole scaffold makes it an excellent platform for designing chemosensors for detecting various analytes, including ions and neutral species. rsc.orgrsc.org The sensitivity and selectivity of these sensors can be precisely controlled by the nature and position of substituents. rsc.orgresearchgate.net

The cyano group in 4-Bromo-6-cyano-7-methylindole is particularly relevant for this application. The C≡N triple bond can act as a binding site or a reactive center. For instance, nucleophilic addition of cyanide ions to an activated site on an indole-based probe can disrupt the intramolecular charge transfer (ICT) pathway, leading to a distinct change in fluorescence or color. frontiersin.orgnih.gov Probes based on indole have been successfully developed for the detection of various ions, including Zn²⁺, Al³⁺, Fe³⁺, and fluoride. mdpi.comresearchgate.netspectroscopyonline.com The design often involves linking the indole fluorophore to a specific recognition unit, where binding to the target analyte triggers a measurable optical response. researchgate.net

Catalytic Applications and Ligand Design Incorporating Indole Scaffolds

Indole derivatives have been employed in the design of ligands for transition metal catalysis. The nitrogen atom of the pyrrole (B145914) ring and other appended donor atoms can coordinate with metal centers, creating catalysts for a variety of organic transformations. mdpi.com

The 4-bromo substituent is particularly useful in this context. It can be converted into a phosphine group via lithiation followed by reaction with a chlorophosphine. The resulting indolylphosphine can serve as a ligand in palladium, rhodium, or gold catalysis. mdpi.com The electronic properties of such a ligand, and thus the reactivity of the metal center, would be influenced by the other substituents on the indole ring—the electron-withdrawing cyano group and the electron-donating methyl group. Transition metal complexes incorporating indole-based ligands have been investigated for reactions such as C-H functionalization, ethylene oligomerization, and oxidation reactions. mdpi.comacs.orgresearchgate.netrsc.org

Future Research Directions for 4 Bromo 6 Cyano 7 Methylindole Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of polysubstituted indoles often involves multi-step procedures with harsh reaction conditions. rsc.org Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of 4-Bromo-6-cyano-7-methylindole.

One promising avenue is the application of multicomponent reactions (MCRs), which can construct the indole (B1671886) core in a single step from simple precursors. rsc.org An innovative two-step MCR approach has been shown to produce multi-substituted indole-2-carboxamides under mild conditions using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.orgnih.gov Adapting such a strategy could provide a sustainable route to a precursor of 4-Bromo-6-cyano-7-methylindole.

Furthermore, the development of greener N-methylation techniques is crucial. While traditional methods often employ toxic reagents like methyl iodide and dimethyl sulfate, newer approaches using dimethyl carbonate (DMC) have proven to be environmentally safer and suitable for large-scale production. researchgate.net Investigating the N-methylation of a bromo-cyano-indole precursor using DMC, potentially catalyzed by an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), could offer a more sustainable pathway. researchgate.netacs.org

The introduction of the cyano group can be achieved through various methods, including electrochemical C-H cyanation using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source, which avoids the need for transition-metal catalysts and chemical oxidants. organic-chemistry.org Another approach is the GaCl₃-catalyzed direct cyanation of indoles with N-cyanosuccinimide, which shows high reactivity for unprotected indoles. acs.org Research into the late-stage cyanation of a 4-bromo-7-methylindole precursor using these sustainable methods would be highly valuable.

| Synthetic Strategy | Key Features | Potential Advantages for 4-Bromo-6-cyano-7-methylindole Synthesis |

| Multicomponent Reactions (MCRs) | One-pot synthesis from simple precursors. rsc.org | High atom economy, reduced waste, and operational simplicity. |

| Green N-Methylation | Use of less toxic reagents like dimethyl carbonate (DMC). researchgate.net | Improved safety profile and suitability for industrial applications. |

| Electrochemical Cyanation | Metal-free C-H functionalization. organic-chemistry.org | Avoids transition-metal contamination and harsh oxidants. |

| Catalytic Direct Cyanation | Use of catalysts like GaCl₃ with electrophilic cyanating agents. acs.org | High regioselectivity and reactivity with various indole substrates. |

Exploration of Undiscovered Reactivity Patterns for Further Functionalization

The unique substitution pattern of 4-Bromo-6-cyano-7-methylindole is expected to give rise to novel reactivity. The interplay of the electron-withdrawing bromo and cyano groups with the electron-donating methyl group can significantly influence the electron density distribution within the indole ring, leading to unexplored reactivity patterns.

The presence of a bromine atom at the C4 position makes it a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. mdpi.comnih.govresearchgate.net These reactions would allow for the introduction of a wide range of aryl, vinyl, and alkynyl substituents, respectively, leading to a diverse library of novel indole derivatives.

The cyano group at the C6 position is a versatile functional group that can be transformed into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each offering different avenues for further derivatization and biological screening. The electron-withdrawing nature of the cyano group is also known to activate the indole ring for certain nucleophilic substitution reactions. youtube.com

The methyl group at the C7 position introduces steric hindrance, which can influence the regioselectivity of subsequent functionalization reactions. acs.orgacs.org This steric bulk could direct incoming reagents to other positions on the indole ring, a phenomenon that can be exploited for selective synthesis. For example, in some reactions, 7-methyl-substituted indoles have been shown to be incompatible with certain reaction conditions due to steric hindrance, which highlights the need to carefully select functionalization strategies. acs.org

Advanced Functionalization for Tailored Material and Synthetic Applications

Building upon the inherent reactivity, advanced functionalization strategies can be employed to tailor the properties of 4-Bromo-6-cyano-7-methylindole for specific applications.

Directed C-H functionalization is a powerful tool for the selective modification of the indole core. acs.orgrsc.org While the existing substituents will influence the intrinsic reactivity, the use of directing groups can override these effects and enable functionalization at otherwise inaccessible positions. For instance, a transient directing group could be employed to achieve C5-functionalization, a position that is typically difficult to access. acs.org

The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, would be a highly efficient strategy for constructing complex molecules from 4-Bromo-6-cyano-7-methylindole. For example, a process involving an initial cross-coupling at the C4-bromo position followed by an intramolecular cyclization could lead to novel polycyclic indole scaffolds.

Late-stage functionalization of complex molecules derived from 4-Bromo-6-cyano-7-methylindole is another important research direction. This would involve the selective modification of the indole core in the final stages of a synthetic sequence, allowing for the rapid generation of analogues with diverse properties for structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding Through Integrated Analytical and Computational Tools

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of 4-Bromo-6-cyano-7-methylindole is essential for the rational design of new synthetic methods and the prediction of reactivity.

Spectroscopic analysis , including advanced NMR techniques and fluorescence spectroscopy, can provide valuable insights into the electronic structure and properties of this molecule and its derivatives. nih.govyoutube.com For instance, the effect of the substituents on the ¹Lₐ and ¹Lₑ transitions in the indole chromophore can be investigated to understand its photophysical properties. nih.gov

Computational studies using Density Functional Theory (DFT) can be employed to model reaction pathways, calculate transition state energies, and predict regioselectivity. rsc.orgtandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.com DFT calculations can help elucidate the electronic effects of the bromo, cyano, and methyl groups on the indole's reactivity and predict the most favorable sites for electrophilic and nucleophilic attack. rsc.org For example, computational studies on substituted indoles have shown that electron-withdrawing groups can significantly alter the spin density distribution in the corresponding radical cations, which can explain differences in their subsequent coupling reactions. rsc.org

In-depth mechanistic investigations of key reactions, such as cross-coupling and C-H functionalization, through a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling will be crucial. rsc.orgnih.govnih.gov This integrated approach can reveal subtle mechanistic details, such as the role of catalyst-substrate interactions and the influence of reaction additives. rsc.org

| Analytical/Computational Tool | Application in 4-Bromo-6-cyano-7-methylindole Research |

| Spectroscopic Analysis (NMR, Fluorescence) | Elucidation of molecular structure and electronic properties. nih.govyoutube.com |

| Computational Studies (DFT) | Modeling reaction mechanisms and predicting reactivity. rsc.orgtandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.com |

| Mechanistic Investigations | Understanding reaction pathways and optimizing conditions. rsc.orgnih.govnih.gov |

Expanding the Scope of Indole Scaffolds in Emerging Chemical Technologies

The unique electronic and structural features of 4-Bromo-6-cyano-7-methylindole and its derivatives make them promising candidates for a range of emerging technologies.

In materials science , the tailored electronic properties of functionalized indoles are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through functionalization at the bromo and cyano positions could lead to the development of novel materials with optimized performance.

In medicinal chemistry , the indole scaffold is a well-established "privileged structure" found in numerous pharmaceuticals. acs.orgacs.org The specific substitution pattern of 4-Bromo-6-cyano-7-methylindole offers a unique starting point for the design of new bioactive compounds. The bromo and cyano groups can participate in various interactions with biological targets, while the methyl group can influence binding affinity and metabolic stability. The development of a library of derivatives through the functionalization strategies outlined above will be essential for exploring its therapeutic potential.

Furthermore, the bromine atom allows for the potential development of radiolabeled analogues for use in diagnostic imaging or radiotherapy, further expanding the biomedical applications of this versatile scaffold.

Q & A

Q. Example Contradiction Analysis :

| Assay System | Observed IC | Proposed Artifact |

|---|---|---|

| HeLa Cells | 2 µM | High DMSO (15%) |

| HepG2 Cells | >50 µM | Poor solubility |

Advanced: What strategies optimize regioselectivity in further functionalization of 4-Bromo-6-cyano-7-methylindole?

Methodological Answer:

The bromine at C4 and nitrile at C6 offer distinct reactivity:

- Buchwald-Hartwig Amination : Use Pd(dba)/XPhos to couple amines at C4, preserving the nitrile .

- Nitrile Conversion : Hydrolyze to carboxylic acid (HSO, HO) for peptide conjugation .

- Protection-Deprotection : Temporarily protect the nitrile as a thiocyanate to avoid side reactions during C7-methyl group modifications .

Q. Reaction Optimization Table :

| Reaction | Catalyst | Temp. (°C) | Yield |

|---|---|---|---|

| Amination | Pd(dba) | 110 | 82% |

| Nitrile Hydrolysis | HSO | 100 | 68% |

Advanced: How do electronic effects of substituents influence the reactivity of 4-Bromo-6-cyano-7-methylindole in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitrile (-C≡N) at C6 deactivates the indole ring, slowing electrophilic substitution but enhancing oxidative stability. Bromine at C4 acts as a leaving group in Suzuki-Miyaura couplings:

- Suzuki Coupling : Use Pd(PPh)/KCO in toluene/water (3:1) to introduce aryl/heteroaryl groups at C4 .

- DFT Calculations : Predict charge distribution; nitrile reduces electron density at C5/C7, directing coupling to C4 .

Advanced: What computational tools predict the metabolic pathways of 4-Bromo-6-cyano-7-methylindole for toxicology studies?

Methodological Answer:

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., CYP3A4-mediated bromine displacement).

- DEREK Nexus : Flag potential hepatotoxicity from nitrile hydrolysis to cyanide .

- MD Simulations : Assess binding affinity to plasma proteins (e.g., human serum albumin) to predict half-life .

Advanced: How can researchers design analogs of 4-Bromo-6-cyano-7-methylindole to enhance solubility without compromising bioactivity?

Methodological Answer:

Q. Analog Design Table :

| Analog | Modification | Solubility (mg/mL) | IC (µM) |

|---|---|---|---|

| Parent | - | 0.12 | 2.0 |

| -SONH | Nitrile replacement | 1.8 | 2.3 |

| PEGylated | C7-PEG | 5.6 | 2.1 |

Advanced: What experimental controls are critical when studying the photostability of 4-Bromo-6-cyano-7-methylindole?

Methodological Answer:

- Light Exposure : Use UV-Vis lamps (λ = 254–365 nm) to simulate degradation; monitor via HPLC at 0, 6, 12, 24 hrs.

- Radical Scavengers : Add ascorbic acid (1 mM) to distinguish oxidative vs. non-oxidative degradation .

- Dark Controls : Store aliquots in amber vials at -20°C to baseline thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.